For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physicochemical Properties of 3-Nitrocoumarin
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Nitrocoumarin (3-NC), a potent and selective inhibitor of Phospholipase C-γ (PLC-γ).[1][2][3] The information presented herein is intended to support research and development activities by providing essential data on its chemical and physical characteristics, alongside relevant experimental methodologies.
Core Physicochemical Data
3-Nitrocoumarin (also known as 3-nitro-2H-chromen-2-one) is a coumarin derivative with the molecular formula C₉H₅NO₄ and a molecular weight of 191.14 g/mol .[2][4] Its chemical structure is characterized by a coumarin core with a nitro group substituted at the C3 position.
A summary of the key physicochemical properties for 3-Nitrocoumarin and related isomers is presented below. It is important to note that specific values can vary between different isomers of nitrocoumarin.
| Property | Value for 3-Nitrocoumarin | Value for 6-Nitrocoumarin | Value for 4-Hydroxy-3-nitrocoumarin |
| CAS Number | 28448-04-6[2][3] | 2725-81-7[5] | 20261-31-8[6] |
| Molecular Formula | C₉H₅NO₄[4] | C₉H₅NO₄[5] | C₉H₅NO₅[6] |
| Molecular Weight | 191.14 g/mol [4] | 191.14 g/mol [5] | 207.14 g/mol [6] |
| Appearance | Light yellow to yellow solid[7] | White to off-white crystalline powder[5] | - |
| Melting Point | - | 186 °C[5][8] | 172 °C (decomposes)[9] |
| Boiling Point | - | 394.3 °C at 760 mmHg[5] | 288.4 °C at 760 mmHg[9] |
| Density | - | 1.482 g/cm³[5] | 1.63 g/cm³[9] |
| pKa (Predicted) | - | - | 4.50 ± 1.00[9] |
The solubility of 3-Nitrocoumarin is a critical parameter for its use in biological assays and formulation development. It exhibits high solubility in dimethyl sulfoxide (DMSO).
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL (523.18 mM)[1][10] | Hygroscopic DMSO can significantly impact solubility; use newly opened solvent.[7] |
| DMSO | 90 mg/mL (470.86 mM)[3] | Sonication is recommended to aid dissolution.[3] |
To enhance solubility, it is recommended to warm the solution to 37°C and use an ultrasonic bath.[1][2] Stock solutions in DMSO should be stored at -20°C for up to one month or -80°C for up to six months.[2][7]
Spectroscopic Properties
Spectroscopic data is fundamental for the structural elucidation and confirmation of 3-Nitrocoumarin.
Complete and unambiguous assignment of ¹H and ¹³C NMR spectra is crucial for structural verification. This is typically achieved using a combination of 1D and 2D NMR experiments, including COSY, NOESY, HSQC, and HMBC.[11][12] For a series of related 4-arylamino-3-nitrocoumarin derivatives, the characteristic proton signal for the N-H group appears as a broad singlet around 10.07 ppm in DMSO-d₆.[12]
IR spectroscopy helps in identifying the key functional groups within the molecule. For a related derivative, 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one, characteristic absorption bands include:
-
N-H stretching: 3284 cm⁻¹[11]
-
C=O stretching (lactone): 1733 cm⁻¹[11]
-
NO₂ stretching: 1526 and 1324 cm⁻¹[11]
UV-Vis spectroscopy is used to study the electronic transitions within the molecule and can be employed for quantitative analysis and pKa determination.[13][14] The absorption spectra are typically calculated using time-dependent density functional theory (TD-DFT) for theoretical confirmation.[15][16]
Experimental Protocols & Methodologies
Several methods exist for the synthesis of nitrocoumarins, primarily involving the nitration of a coumarin precursor.
General Protocol for Nitration of a Coumarin Derivative: [17][18]
-
Dissolution: Dissolve the starting coumarin material (e.g., 4-hydroxycoumarin) in a suitable solvent such as glacial acetic acid.[17][19]
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[18][20]
-
Addition: Add the nitrating mixture dropwise to the cooled coumarin solution while maintaining the temperature between 0-5 °C. The reaction temperature and time are critical factors in determining the resulting isomer.[17][18]
-
Reaction: Stir the resulting solution at low temperature. Reaction times can vary from a few hours to overnight.
-
Quenching: Upon completion, pour the reaction mixture over ice to precipitate the crude product.
-
Purification: Filter the solid precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified nitrocoumarin derivative.
A one-pot, metal-free synthesis of 3-nitrocoumarins from aryl alkynoates using tert-butyl nitrite (TBN) as the sole reagent has also been reported.[21]
The characterization of physicochemical properties relies on a suite of standard analytical techniques.[22]
-
Spectroscopy (NMR, IR, UV-Vis): Used for chemical structure determination and confirmation.[22]
-
Chromatography (HPLC, GC): Employed to assess purity and stability.[22]
-
Mass Spectrometry (MS): Analyzes molecular weight and provides structural information.[22][23]
-
pKa Determination: Can be determined experimentally using UV-Vis spectrophotometry by measuring absorbance changes across a range of pH values.[14]
Visualizations: Workflows and Signaling Pathways
The following diagram illustrates a typical workflow for the synthesis and characterization of 3-Nitrocoumarin.
Caption: General workflow for synthesis and characterization.
3-Nitrocoumarin is a known inhibitor of the Phospholipase C-γ (PLC-γ) signaling pathway, which plays a role in various cellular processes by affecting calcium signaling.[7]
Caption: Inhibition of the PLC-γ pathway by 3-Nitrocoumarin.
References
- 1. glpbio.com [glpbio.com]
- 2. glpbio.com [glpbio.com]
- 3. 3-Nitrocoumarin | Phospholipase | TargetMol [targetmol.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 6-Nitrocoumarin-2725-81-7|Tengarden Inc. [tengarden.com]
- 6. 4-Hydroxy-3-nitrocoumarin | C9H5NO5 | CID 54682640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 6-nitrocoumarin CAS#: 2725-81-7 [m.chemicalbook.com]
- 9. 4-HYDROXY-3-NITROCOUMARIN|lookchem [lookchem.com]
- 10. glpbio.com [glpbio.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
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- 16. researchgate.net [researchgate.net]
- 17. chemmethod.com [chemmethod.com]
- 18. iscientific.org [iscientific.org]
- 19. Synthesis of coumarin derivatives and investigation of their inhibitory effects on lung cancer cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 21. 3-Nitro-coumarin synthesis via nitrative cyclization of aryl alkynoates using tert-butyl nitrite - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. SiriusT3: Physicochemical Property Analysis for Drug Development in India [aimil.com]
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